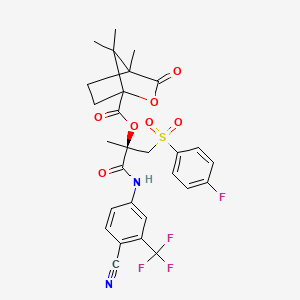

Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Irbesartan and its derivatives involves complex chemical reactions aimed at modifying the molecule to achieve desired properties or to study its metabolites. For instance, Byard and Herbert (1999) described the preparation of N1- and N2- glucuronides of Irbesartan, focusing on their regiochemistry as established from NMR spectroscopic studies, showcasing an approach to synthesize specific derivatives of Irbesartan for further study (Byard & Herbert, 1999).

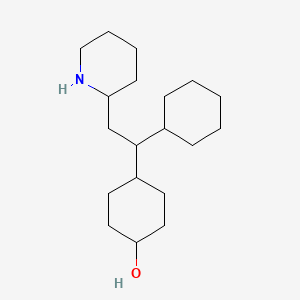

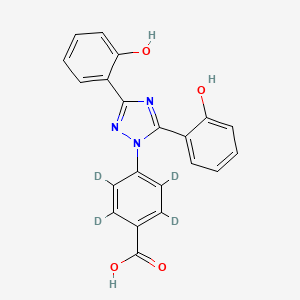

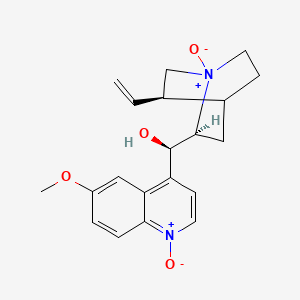

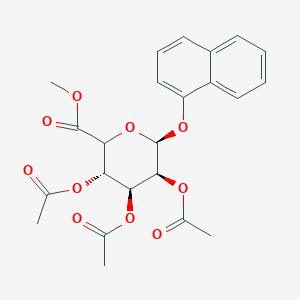

Molecular Structure Analysis

The molecular structure of Irbesartan and its derivatives is crucial for understanding its interaction with biological molecules. NMR spectroscopy, mass spectrometry, and other analytical techniques are commonly used to elucidate these structures. The detailed NMR spectroscopic studies provide insights into the molecular configurations and the regiochemistry of the products, essential for understanding how modifications affect the molecule's biological activity and interactions.

Chemical Reactions and Properties

Irbesartan undergoes various chemical reactions that lead to the formation of metabolites. Chando et al. (1998) investigated the metabolism of Irbesartan in humans, identifying several metabolites through mass spectroscopy and NMR, highlighting the drug's biotransformation and the chemical nature of its metabolites (Chando et al., 1998).

Physical Properties Analysis

The physical properties of Irbesartan, such as solubility, crystallinity, and stability, are significant for its formulation and therapeutic effectiveness. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) are employed to analyze these properties. For example, Adeli (2016) explored the improvement of Irbesartan's dissolution through solid dispersions using the supercritical anti-solvent (SAS) technique, indicating a method to enhance its bioavailability by modifying its physical properties (Adeli, 2016).

Chemical Properties Analysis

The chemical properties of Irbesartan, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental to its pharmacological profile. Studies like Shah et al. (2010), which focused on the identification and characterization of degradation products of Irbesartan under various stress conditions, contribute to a deeper understanding of its chemical stability and reactivity (Shah, Sahu, & Singh, 2010).

Scientific Research Applications

Renoprotective Effects in Diabetic Nephropathy

Irbesartan has demonstrated significant renoprotective effects, especially in patients with type 2 diabetes and nephropathy. Studies have shown that irbesartan can slow the progression of renal disease in hypertensive patients with type 2 diabetes. This effect is partly independent of its blood pressure-lowering effect, highlighting its potential in managing early and later stages of diabetic nephropathy (Croom, Curran, Goa, & Perry, 2004; Croom & Plosker, 2008)^1^^2^.

Cardiovascular Risk Modification

Irbesartan's role in cardiovascular risk modification has been highlighted in various studies. Its use has been associated with improvements in endothelial function, blood pressure control, and a reduction in the risk of cardiovascular diseases. This is particularly significant in patients with hypertension and type 2 diabetes, where irbesartan has shown benefits in managing these conditions concurrently (Derosa & Salvadeo, 2010)^3^.

Impact on Hypertension Management

Irbesartan has been found to be an effective antihypertensive agent with a well-tolerated profile in hypertensive patients, including those with type 2 diabetes and incipient or overt nephropathy. Its once-daily administration provides 24-hour control of blood pressure, offering a significant advantage in the long-term management of hypertension (Forni, Wuerzner, Pruijm, & Burnier, 2011)^4^.

Drug Interactions and Tolerability

Research has also focused on the drug and food interaction trials involving irbesartan, showing minimal potential for significant interactions. This aspect of irbesartan's profile supports its use in long-term treatment plans for patients with hypertension, where concurrent medications are inevitable (Marino & Vachharajani, 2001)^5^.

Mechanism of Action

Target of Action

The primary target of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is the AT1 angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is involved in regulating blood pressure and fluid balance .

Mode of Action

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester acts as an angiotensin receptor blocker (ARB) . It binds to the AT1 angiotensin II receptor, preventing angiotensin II from binding to the receptor . This blocks the vasoconstriction and aldosterone-secreting effects of angiotensin II .

Biochemical Pathways

By blocking the AT1 angiotensin II receptor, Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester inhibits the renin-angiotensin system . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone . The overall effect is a decrease in blood pressure .

Pharmacokinetics

It is known that the compound is used to treat hypertension and delay the progression of diabetic nephropathy . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The molecular and cellular effects of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester’s action include a decrease in blood pressure and a delay in the progression of diabetic nephropathy . By blocking the AT1 angiotensin II receptor, the compound reduces vasoconstriction and decreases the secretion of aldosterone . This leads to a decrease in blood pressure and has beneficial effects in patients with hypertension and diabetic nephropathy .

properties

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSGMKYWGKQGGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)